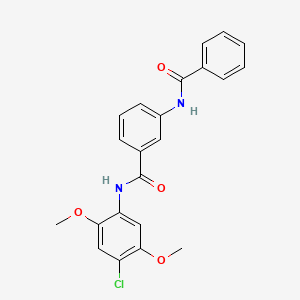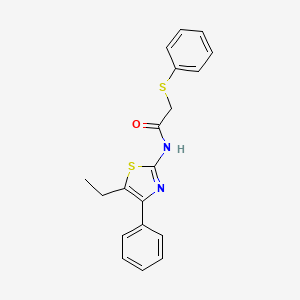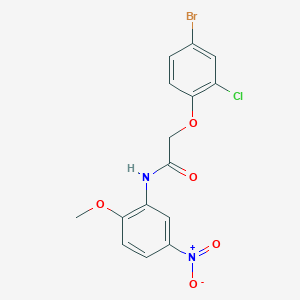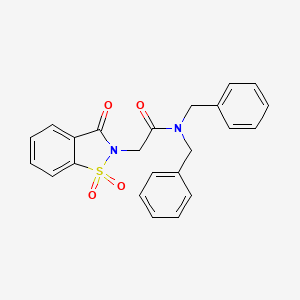![molecular formula C18H22N2O4S2 B3540391 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3540391.png)
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide
説明
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound, also known as Compound A, has been found to have a wide range of potential applications in the fields of medicine and biochemistry. In
作用機序
The mechanism of action of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide A involves the inhibition of specific enzymes and signaling pathways in cells. Specifically, this compound A has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules called prostaglandins. By inhibiting COX-2 activity, this compound A can reduce inflammation and pain. Additionally, this compound A has been found to modulate the activity of certain transcription factors, which can affect gene expression and cellular processes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer effects, this compound A has been found to have other biochemical and physiological effects. For example, studies have shown that this compound A can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This effect may contribute to the neuroprotective effects of this compound A in Alzheimer's disease research. Additionally, this compound A has been found to modulate the activity of certain ion channels in cells, which can affect cellular signaling and function.
実験室実験の利点と制限
One advantage of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide A in lab experiments is its specificity for certain enzymes and signaling pathways. This specificity allows researchers to study the effects of this compound A on specific cellular processes without affecting other processes. Additionally, this compound A has been found to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of this compound A is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide A. One area of interest is the development of more efficient synthesis methods for this compound A, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanisms of action of this compound A and its potential applications in various disease states. Finally, the development of analogs or derivatives of this compound A could lead to the discovery of even more potent and specific compounds for use in research and medicine.
科学的研究の応用
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide A has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, this compound A has been found to have neuroprotective effects and improve cognitive function. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied, with this compound A showing potential as an anti-inflammatory agent.
特性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13(2)20-26(22,23)17-9-7-15(8-10-17)24-12-18(21)19-14-5-4-6-16(11-14)25-3/h4-11,13,20H,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMDJZOOFCWVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3540325.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3540332.png)
![N-Benzyl-2,4,6-trimethyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3540337.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3540365.png)

![2-{[5-(4-acetylphenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3540373.png)
![N-(2-hydroxy-4-{4-hydroxy-3-[(phenoxyacetyl)amino]benzyl}phenyl)-2-phenoxyacetamide](/img/structure/B3540383.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3540390.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3540392.png)

![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-nitro-phenyl)-methanesulfonamide](/img/structure/B3540399.png)


